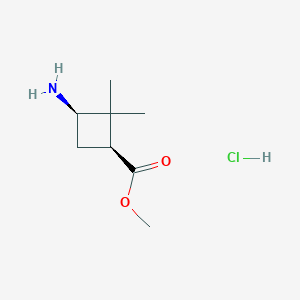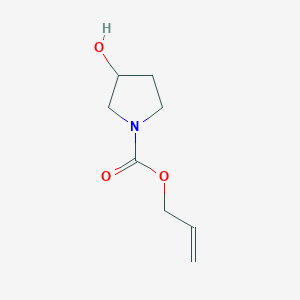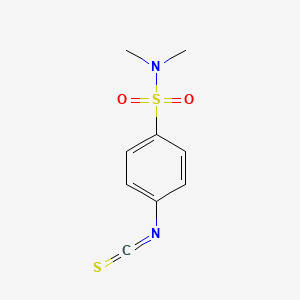
methyl (1S,3R)-3-amino-2,2-dimethyl-cyclobutanecarboxylate;hydrochloride
Übersicht
Beschreibung
“Methyl (1S,3R)-3-amino-2,2-dimethyl-cyclobutanecarboxylate;hydrochloride” is a chemical compound. It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound has a linear formula of C11H19NO3 .
Synthesis Analysis
The synthesis of similar compounds often involves the use of catalyst-free amidation of methyl ester using methylamine under mild conditions . A study on the stereoselectivity of the [1 + 2] cycloaddition reaction between (1S,3R,8S)-2,2-dichloro-3,7,7,10-tetramethyltricyclo [6,4,0,01.3]dodec-9-ene and dibromocarbene using density functional theory (DFT) B3LYP/6-31G* (d) could provide insights into the synthesis process .Wissenschaftliche Forschungsanwendungen
Synthesis of Aminocyclobutenecarboxylates : A study by Meijere et al. (2010) demonstrates the synthesis of methyl 2-(benzylamino)cyclobutenecarboxylates from methyl 2-chloro-2-cyclopropylideneacetate. This process involves Michael addition, ring enlargement, and elimination, highlighting the compound's role in creating complex molecular structures (Meijere et al., 2010).
Cyanohydrin Synthesis : Powell et al. (1978) describe the use of similar compounds in the cyanohydrin synthesis leading to 2,3-dihydroxy-2,3-dimethylbutanoic acid. This research underlines the utility of such compounds in producing intermediates for more complex organic molecules (Powell et al., 1978).
Diels-Alder Cycloadditions : Chauncey and Grundon (1990) explored the reactions of heterocyclic quinone methides with compounds similar to methyl (1S,3R)-3-amino-2,2-dimethyl-cyclobutanecarboxylate;hydrochloride, showing its potential in Diels-Alder cycloaddition reactions (Chauncey & Grundon, 1990).
Synthesis of Spiro Compounds : Kirillov et al. (2007) report the synthesis of various arylspiro[tetrahydropyran-3,1′-cyclobutane]-2,4-diones from methyl cyclobutanecarboxylates, indicating the versatility of these compounds in creating spirocyclic structures (Kirillov et al., 2007).
Eigenschaften
IUPAC Name |
methyl (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2)5(4-6(8)9)7(10)11-3;/h5-6H,4,9H2,1-3H3;1H/t5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGIJCQPNBJXTP-KGZKBUQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1N)C(=O)OC)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C[C@H]1N)C(=O)OC)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (1s,3r)-3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-(Phenylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3117545.png)
![Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride](/img/structure/B3117555.png)
![N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide](/img/structure/B3117564.png)

![Tert-butyl 5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B3117576.png)
![N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B3117578.png)


